REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[C:6](=[O:23])[C:7](=[O:22])[C:8]=1[Sn](CCCC)(CCCC)CCCC)([CH3:3])[CH3:2].I[C:25]1[CH:26]=[N:27][CH:28]=[CH:29][CH:30]=1>>[CH:1]([O:4][C:5]1[C:6](=[O:23])[C:7](=[O:22])[C:8]=1[C:25]1[CH:26]=[N:27][CH:28]=[CH:29][CH:30]=1)([CH3:2])[CH3:3]
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Name
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|
Quantity
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1.9 g
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Type
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reactant
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Smiles
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C(C)(C)OC=1C(C(C1[Sn](CCCC)(CCCC)CCCC)=O)=O
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Name
|
|
Quantity
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1 g
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Type
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reactant
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Smiles
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IC=1C=NC=CC1
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Name
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benzylchlorobis(triphenylphosphine)palladium (II)
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Quantity
|
0.201 g
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Type
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reactant
|
Smiles
|
|
Name
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cuprous iodide
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Quantity
|
0.076 g
|
Type
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reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
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C(C)(C)OC=1C(C(C1C=1C=NC=CC1)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |